molecular formula C6H5N2NaO3 B13727321 (6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt

(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt

Cat. No.: B13727321
M. Wt: 176.11 g/mol
InChI Key: DTDNPTZZUUHABK-UHFFFAOYSA-M
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Description

(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt: is a biochemical compound primarily used in proteomics research . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The sodium salt form enhances its solubility in water, making it more suitable for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt typically involves the following steps:

    Starting Material: The synthesis begins with pyrimidine derivatives.

    Hydroxylation: Introduction of a hydroxyl group at the 6th position of the pyrimidine ring.

    Acetylation: Addition of an acetic acid moiety to the 4th position of the pyrimidine ring.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated pyrimidine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and acetic acid moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Hydroxypyrimidin-4-yl)acetic acid: The non-sodium salt form of the compound.

    (6-Hydroxypyrimidin-4-yl)propionic acid: A similar compound with a propionic acid moiety instead of acetic acid.

    (6-Hydroxypyrimidin-4-yl)butyric acid: Another derivative with a butyric acid moiety.

Uniqueness

(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt is unique due to its enhanced solubility in water, which makes it more suitable for aqueous biochemical applications. Additionally, the specific positioning of the hydroxyl and acetic acid groups provides distinct chemical properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C6H5N2NaO3

Molecular Weight

176.11 g/mol

IUPAC Name

sodium;2-(6-oxo-1H-pyrimidin-4-yl)acetate

InChI

InChI=1S/C6H6N2O3.Na/c9-5-1-4(2-6(10)11)7-3-8-5;/h1,3H,2H2,(H,10,11)(H,7,8,9);/q;+1/p-1

InChI Key

DTDNPTZZUUHABK-UHFFFAOYSA-M

Canonical SMILES

C1=C(N=CNC1=O)CC(=O)[O-].[Na+]

Origin of Product

United States

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